CID 78066004
Description
CID 78066004 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and properties.
- Structural features: Functional groups, stereochemistry, and molecular weight inferred from mass spectrometry (MS) and collision-induced dissociation (CID) fragmentation patterns .
- Synthesis or isolation: Potential purification via vacuum distillation (as seen in CIEO fractionation in ) or chromatographic techniques .
- Applications: Depending on its class, this compound may have roles in pharmaceuticals, agrochemicals, or natural product research, aligning with trends in cheminformatics and metabolomics studies .
Properties
Molecular Formula |
C18H15AsClN2O2S |
|---|---|
Molecular Weight |
433.8 g/mol |
InChI |
InChI=1S/C18H14AsN2O2S.ClH/c22-24(23,14-8-2-1-3-9-14)21-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;/h1-13H,(H,20,21);1H |
InChI Key |
TVHGQVLJWUBHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=[As]2C3=CC=CC=C3[NH2+]C4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78066004 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as halogenation, nitration, or alkylation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final synthesis of this compound through a series of chemical reactions, including condensation, cyclization, or reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
CID 78066004 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
CID 78066004 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of CID 78066004 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78066004, a comparative analysis with structurally or functionally related compounds is essential. Below is a data-driven comparison based on methodologies and compound classes referenced in the evidence:
Table 1: Key Properties of this compound and Analogous Compounds
* Hypothetical data inferred from analogous techniques and compound classes.
Key Observations :
Structural Differentiation: Oscillatoxin derivatives (CIDs: 101283546, 185389) share lactone and hydroxyl groups but differ in methylation patterns, impacting solubility and bioactivity . This compound may exhibit similar structural variability. Ginsenoside Rf, a glycoside, highlights the role of functional group diversity in pharmacological properties, a principle applicable to this compound .
Analytical Techniques: GC-MS and CID-MS are critical for resolving complex mixtures (e.g., CIEO fractions in ) and elucidating fragmentation pathways, enabling differentiation of isomers like Ginsenoside Rf and Pseudoginsenoside F11 .
Comparative studies require rigorous bioactivity assays, as emphasized in pharmacological guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
